molecular formula CBaO3 B135627 Barium carbonate-13C CAS No. 51956-33-3

Barium carbonate-13C

Cat. No.: B135627
CAS No.: 51956-33-3
M. Wt: 198.33 g/mol
InChI Key: AYJRCSIUFZENHW-YTBWXGASSA-L
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Description

Barium carbonate-13C is a stable isotope-labeled compound with the molecular formula Ba13CO3. It is a white, odorless, and crystalline solid that is poorly soluble in water. The compound is primarily used in scientific research due to its isotopic labeling, which allows for the tracing of carbon atoms in various chemical and biological processes .

Scientific Research Applications

Barium carbonate-13C is widely used in various scientific research fields, including:

Mechanism of Action

Barium carbonate-13C is the 13C labeled Barium carbonate . It is utilized in characterizing the micellar structure of barium nonylphenolate/barium carbonate complexes.

Safety and Hazards

Barium carbonate-13C is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Barium carbonate-13C is widely used in scientific research due to its unique properties and advantages . It is utilized in characterizing the micellar structure of barium nonylphenolate/barium carbonate complexes. The future directions of this compound could be further explored in the field of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium carbonate-13C can be synthesized through several methods, including the homogeneous precipitation method. This method involves the reaction of barium chloride dihydrate (BaCl2·2H2O), sodium hydroxide (NaOH), and urea ((NH2)2CO) under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete precipitation of barium carbonate .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting barium sulfide (BaS) with carbon dioxide (CO2) at temperatures ranging from 40 to 90°C

Chemical Reactions Analysis

Types of Reactions: Barium carbonate-13C undergoes several types of chemical reactions, including:

    Acid-Base Reactions: Reacts with acids such as hydrochloric acid (HCl) to form soluble barium salts like barium chloride (BaCl2), carbon dioxide (CO2), and water (H2O). [ \text{BaCO}_3 + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

    Thermal Decomposition: When heated, barium carbonate decomposes to form barium oxide (BaO) and carbon dioxide. [ \text{BaCO}_3 \rightarrow \text{BaO} + \text{CO}_2 ]

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid (H2SO4), and nitric acid (HNO3).

    Temperature: Elevated temperatures are often required for thermal decomposition.

Major Products:

    Barium Salts: Barium chloride, barium sulfate (BaSO4), and barium nitrate (Ba(NO3)2).

    Gases: Carbon dioxide.

Comparison with Similar Compounds

    Barium Carbonate (BaCO3): The non-labeled version of barium carbonate, used in similar applications but without the isotopic tracing capabilities.

    Sodium Carbonate-13C (Na13CO3): Another carbon-13 labeled compound used for similar tracing studies but with different chemical properties due to the presence of sodium instead of barium.

    Calcium Carbonate-13C (Ca13CO3): Used in similar applications but with calcium as the cation, affecting its solubility and reactivity.

Uniqueness: Barium carbonate-13C is unique due to its combination of barium as the cation and the carbon-13 isotope labeling. This combination allows for specific applications in tracing studies where the properties of barium are advantageous, such as in the production of specialty glasses and ceramics .

Properties

IUPAC Name

barium(2+);oxo(113C)methanediolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRCSIUFZENHW-YTBWXGASSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503904
Record name Barium (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51956-33-3
Record name Barium (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium carbonate-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The diol 16-mer (1 nmol.) is dissolved in sodium metaperiodate solution (20 ul, 20 mM, pH 4.5) and allowed to stand at room temperature for 30 min. Barium hydroxide (3.3 ul of a 150 mM solution) is added and the solution cooled on ice for 5 min. A small crystal of dry ice is then added and the solution is vortexed and centrifuged. The supernatant (22 ul) containing aldehyde 16-mer is removed, leaving behind the precipitate of barium iodate, barium periodate, and barium carbonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Barium carbonate-13C preferred as a starting material for synthesizing labeled Diethyl carbonate?

A1: this compound allows for the efficient incorporation of the 13C isotope into the final Diethyl carbonate molecule. This is primarily because the labeled carbonate anion from this compound is directly transferred during the synthesis. The research demonstrates a high yield (95-100%) conversion of this compound to labeled Silver carbonate, which is then used to produce Diethyl carbonate-13C []. This high yield synthesis is crucial for obtaining sufficient quantities of the labeled compound for research purposes, such as metabolic studies.

Q2: What are the advantages of using Diethyl carbonate-13C in research?

A2: Diethyl carbonate-13C synthesized using this compound serves as a valuable tool in metabolic studies []. The 13C isotope acts as a tracer, allowing researchers to track the fate of the molecule within a biological system using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This enables a deeper understanding of metabolic pathways and the transformation of the target compound within an organism. For instance, Diethyl carbonate-13C could be used to study the metabolism of Phenyllactic acid in the Solanaceae family [].

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